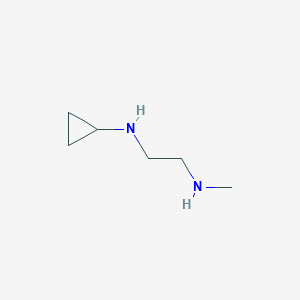
(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride, also known as S-ATPA, is a chiral amino acid derivative with a hydrochloride salt. It has been used in a variety of scientific applications, including enzyme-catalyzed reactions, peptide synthesis, and drug development. This article will discuss the synthesis of S-ATPA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
Applications De Recherche Scientifique
Asymmetric Synthesis and Chemical Transformations
Asymmetric Synthesis of Cyclopentenones
(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride has been used in the asymmetric synthesis of cyclopentenones. This process involves the treatment of optically active chlorovinyl p-tolyl sulfoxides with cyanomethyllithium, leading to the formation of enantiomerically pure cyclopentenones (Satoh, Yoshida, & Ota, 2001); (Satoh, Yoshida, Takahashi, & Ota, 2003).
Synthesis of Fluorescent Amino Acids
This compound is used in synthesizing fluorescent amino acids, such as the racemic form of (7-hydroxycoumarin-4-yl)ethylglycine, a versatile fluorescent probe in proteins (Braun & Dittrich, 2010).
Biochemical and Pharmaceutical Applications
Antioxidant and Enzyme Inhibitory Studies
The compound has been studied for its role in creating Schiff base ligands that show significant antioxidant properties and inhibitory activities against xanthine oxidase, an enzyme associated with hyperuricemia (Ikram et al., 2015).
Corrosion Inhibition
Amino acids including derivatives of (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride have been investigated for their corrosion inhibitive performance, particularly in protecting metals from acid corrosion (Kaya, Tüzün, Kaya, & Obot, 2016).
Peptide Nucleic Acid (PNA) Synthesis
This compound is involved in the synthesis of PNA monomers, which are crucial for the solid-phase synthesis of peptide nucleic acids, a DNA mimic (Wojciechowski & Hudson, 2008).
Deamidation of Proteins
Acetic acid, a related compound, is used for deamidating proteins such as wheat gluten, which affects its functional and nutritional properties (Liao et al., 2010).
Propriétés
IUPAC Name |
(2S)-2-amino-2-(4-methylphenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-2-4-7(5-3-6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBTUEDUVFCRJC-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-isobutyl-1-(4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2369376.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2369382.png)

![4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2369385.png)



![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate](/img/structure/B2369391.png)

![4-[2-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2369398.png)